molecular formula C21H18 B13762163 BENZ(a)ANTHRACENE, 9-ISOPROPYL- CAS No. 63020-48-4

BENZ(a)ANTHRACENE, 9-ISOPROPYL-

Cat. No.: B13762163
CAS No.: 63020-48-4
M. Wt: 270.4 g/mol
InChI Key: PPSSWZLVDPGSQP-UHFFFAOYSA-N
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Description

BENZ(a)ANTHRACENE, 9-ISOPROPYL-: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18 . It is a derivative of benz[a]anthracene, which is known for its carcinogenic properties and is produced during the incomplete combustion of organic matter . This compound is of significant interest in various scientific fields due to its unique chemical structure and properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: BENZ(a)ANTHRACENE, 9-ISOPROPYL- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones and other oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of dihydro or tetrahydro derivatives.

    Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are often employed.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe). Nitration typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BENZ(a)ANTHRACENE, 9-ISOPROPYL-.

Scientific Research Applications

Chemistry: BENZ(a)ANTHRACENE, 9-ISOPROPYL- is used in the study of PAHs and their chemical properties. It serves as a model compound for understanding the behavior of larger PAHs in various chemical reactions .

Biology and Medicine: Research on BENZ(a)ANTHRACENE, 9-ISOPROPYL- includes its potential carcinogenic effects and its interactions with biological molecules such as DNA and proteins . Studies focus on its role in cancer research and its potential as a biomarker for exposure to PAHs.

Industry: In industry, BENZ(a)ANTHRACENE, 9-ISOPROPYL- is used in the production of dyes, pigments, and other organic materials. Its unique chemical properties make it valuable in the development of new materials and technologies .

Comparison with Similar Compounds

Uniqueness: BENZ(a)ANTHRACENE, 9-ISOPROPYL- is unique due to the presence of the isopropyl group at the 9-position, which influences its chemical reactivity and biological interactions. This structural modification can affect the compound’s solubility, stability, and overall behavior in various environments .

Properties

CAS No.

63020-48-4

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

9-propan-2-ylbenzo[a]anthracene

InChI

InChI=1S/C21H18/c1-14(2)16-8-9-17-13-21-18(12-19(17)11-16)10-7-15-5-3-4-6-20(15)21/h3-14H,1-2H3

InChI Key

PPSSWZLVDPGSQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=C3C(=C2)C=CC4=CC=CC=C43

Origin of Product

United States

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